molecular formula C14H13BrFNO2S B10968009 N-(4-bromo-2-fluorophenyl)-4-ethylbenzenesulfonamide

N-(4-bromo-2-fluorophenyl)-4-ethylbenzenesulfonamide

Cat. No.: B10968009
M. Wt: 358.23 g/mol
InChI Key: SZONOKIRKMVZNS-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-FLUOROPHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine and fluorine atoms in the phenyl ring enhances the compound’s reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE typically involves the sulfonation of 4-ethylbenzenesulfonyl chloride with 4-bromo-2-fluoroaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-FLUOROPHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are used.

    Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction can produce sulfonic acids or amines.

Scientific Research Applications

N-(4-BROMO-2-FLUOROPHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of antimicrobial agents and other pharmaceuticals.

    Biological Studies: The compound is employed in studies to understand the interactions between sulfonamides and biological targets such as enzymes and receptors.

    Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets in biological systems. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, an essential nutrient for bacterial growth, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE
  • 4-BROMO-2-FLUOROBIPHENYL
  • 1-(4-BROMO-2-FLUOROPHENYL)ETHANONE

Uniqueness

N-(4-BROMO-2-FLUOROPHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE is unique due to the presence of both bromine and fluorine atoms in the phenyl ring, which enhances its reactivity and potential biological activity. The ethyl group attached to the benzene ring also contributes to its distinct chemical properties, making it a valuable compound for various applications in medicinal chemistry and industrial research.

Properties

Molecular Formula

C14H13BrFNO2S

Molecular Weight

358.23 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-ethylbenzenesulfonamide

InChI

InChI=1S/C14H13BrFNO2S/c1-2-10-3-6-12(7-4-10)20(18,19)17-14-8-5-11(15)9-13(14)16/h3-9,17H,2H2,1H3

InChI Key

SZONOKIRKMVZNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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